Sulthiame

Description

SULTHIAME is a small molecule drug with a maximum clinical trial phase of IV (across all indications) and is indicated for epilepsy and has 1 investigational indication.

was heading 1964-94 (see under THIAZINES 1964-90); use THIAZINES to search this compound 1966-94

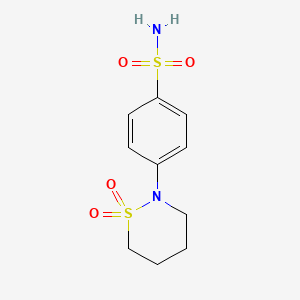

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(1,1-dioxothiazinan-2-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O4S2/c11-18(15,16)10-5-3-9(4-6-10)12-7-1-2-8-17(12,13)14/h3-6H,1-2,7-8H2,(H2,11,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMHVCUVYZFYAJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4023626 | |

| Record name | Sulthiame | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61-56-3 | |

| Record name | Sulthiame | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61-56-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulthiame [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000061563 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulthiame | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08329 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sulthiame | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sultiame | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.465 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULTHIAME | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I00Q766CZ2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Sulthiame's Mechanism of Action in Epilepsy: An In-depth Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Sulthiame is a sulfonamide derivative antiepileptic drug (AED) that has been used for several decades in the treatment of various epilepsy syndromes, particularly in pediatric populations.[1][2] Its efficacy is well-documented in conditions such as self-limited epilepsy with centrotemporal spikes (SeLECTS).[3][4] Despite its long clinical history, a comprehensive understanding of its mechanism of action is crucial for optimizing its therapeutic use and guiding future drug development. This technical guide provides an in-depth review of the molecular and cellular mechanisms underlying this compound's anticonvulsant properties. The primary mechanism involves the inhibition of carbonic anhydrase (CA) isoenzymes, leading to intracellular acidosis and a subsequent reduction in neuronal hyperexcitability.[5][6] Additionally, evidence points to a secondary mechanism involving the direct modulation of voltage-gated sodium channels.[7] This document synthesizes the available quantitative data, details the key experimental protocols used to elucidate these mechanisms, and presents visual diagrams of the associated pathways and workflows.

Primary Mechanism of Action: Carbonic Anhydrase Inhibition

The principal mechanism through which this compound exerts its anticonvulsant effect is the inhibition of carbonic anhydrase (CA), a family of zinc metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[8][9] In the central nervous system, CAs play a critical role in regulating pH homeostasis, fluid secretion, and neuronal excitability.

This compound, being a membrane-permeant compound, can readily access intracellular CA isoforms.[1][5] Its inhibitory action disrupts the rapid conversion of metabolically produced CO₂, leading to its accumulation within the neuron. This elevation in intracellular CO₂ shifts the equilibrium of the hydration reaction, resulting in a modest but significant decrease in intracellular pH (pHi), a state known as intracellular acidosis.[1][5][10] This acidification is believed to dampen neuronal excitability by modulating the function of pH-sensitive ion channels and receptors, ultimately suppressing epileptiform activity.[10][11]

Quantitative Data: this compound Inhibition of Carbonic Anhydrase Isoforms

Kinetic studies have characterized this compound as a potent inhibitor of several CA isoforms relevant to the central nervous system, with varying affinities.

| Isoform | Inhibition Constant (Kᵢ) (nM) | Potency Level |

| hCA II | 6.0 | High |

| hCA VII | 56.0 | High |

| hCA IX | 25.0 | High |

| hCA XII | 39.0 | High |

| hCA IV | 134.0 | Medium |

| hCA VA | 103.0 | Medium |

| hCA VB | 81.0 | Medium |

| hCA VI | 112.0 | Medium |

| Data sourced from Supuran et al.[1][12] |

Signaling Pathway: From CA Inhibition to Reduced Neuronal Excitability

The following diagram illustrates the proposed signaling cascade initiated by this compound.

References

- 1. Carbonic anhydrase inhibitors. Interaction of the antiepileptic drug this compound with twelve mammalian isoforms: kinetic and X-ray crystallographic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound as monotherapy in children with benign childhood epilepsy with centrotemporal spikes: a 6-month randomized, double-blind, placebo-controlled study. This compound Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A rapid method for measuring intracellular pH using BCECF-AM - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Carbonic anhydrase inhibitor this compound reduces intracellular pH and epileptiform activity of hippocampal CA3 neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Antiproliferative effects of sulphonamide carbonic anhydrase inhibitors C18, SLC-0111 and acetazolamide on bladder, glioblastoma and pancreatic cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cell Loading Protocol for Fluorescent pH Indicator, BCECF-AM | AAT Bioquest [aatbio.com]

- 11. scilit.com [scilit.com]

- 12. researchgate.net [researchgate.net]

The Pharmacokinetics and Pharmacodynamics of Sulthiame: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulthiame is a sulfonamide derivative with a well-established role as an anticonvulsant and emerging potential in treating obstructive sleep apnea. Its primary mechanism of action is the inhibition of carbonic anhydrase, leading to significant physiological effects. This technical guide provides an in-depth overview of the pharmacokinetics and pharmacodynamics of this compound, presenting quantitative data in structured tables, detailing experimental protocols for key assays, and visualizing core mechanisms through diagrams. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and clinical application of this compound.

Pharmacodynamics

The primary pharmacodynamic effect of this compound is the inhibition of carbonic anhydrase (CA), an enzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton. This inhibition leads to a range of physiological responses, including intracellular acidosis in neurons, which is believed to be the basis for its anticonvulsant activity.

Mechanism of Action

This compound acts as a potent inhibitor of several carbonic anhydrase isoforms. By blocking this enzyme, this compound disrupts the rapid conversion of CO2 and H2O into H+ and HCO3-. This leads to an accumulation of CO2 and a subsequent decrease in intracellular pH (acidosis) in neurons. The resulting acidic environment is thought to reduce neuronal hyperexcitability and suppress seizure activity.[1][2] Recent studies have also highlighted its role in stimulating upper airway muscles, which is relevant to its application in obstructive sleep apnea.

Carbonic Anhydrase Inhibition

This compound has been shown to inhibit multiple isoforms of carbonic anhydrase with varying potency. The inhibition constants (Ki) for several human carbonic anhydrase (hCA) isoforms are summarized in the table below.

| hCA Isoform | Inhibition Constant (Ki) (nM) |

| hCA I | 68.4 - 458.1 |

| hCA II | 6 - 62.8 |

| hCA IV | 1100 - 6200 |

| hCA VII | Potent Inhibition |

| hCA IX | Potent Inhibition |

| hCA XII | 55.4 - 113.2 |

Data compiled from multiple sources.[3][4]

Experimental Protocol: Stopped-Flow Assay for Carbonic Anhydrase Inhibition

The inhibition of carbonic anhydrase by this compound is typically measured using a stopped-flow spectrophotometric assay. This method monitors the CA-catalyzed hydration of CO2.

Principle: The assay measures the change in pH over time resulting from the hydration of CO2 to carbonic acid, which then dissociates into a proton and a bicarbonate ion. The change in pH is monitored using a pH indicator dye. The rate of the catalyzed reaction is compared to the rate in the presence of the inhibitor to determine the inhibition constant.

Materials:

-

Stopped-flow spectrophotometer

-

Purified human carbonic anhydrase isoforms

-

This compound solutions of varying concentrations

-

CO2-saturated water

-

Buffer solution (e.g., TRIS)

-

pH indicator solution (e.g., p-nitrophenol)

Procedure:

-

Enzyme and Inhibitor Incubation: The enzyme and inhibitor (this compound) are pre-incubated at a specific temperature (e.g., 25°C) for a set period to allow for binding.

-

Reaction Initiation: The enzyme-inhibitor solution is rapidly mixed with a CO2-saturated buffer solution containing the pH indicator in the stopped-flow instrument.

-

Data Acquisition: The change in absorbance of the pH indicator is monitored over time (typically in milliseconds) as the pH of the solution changes due to the enzymatic reaction.

-

Data Analysis: The initial rates of the reaction are calculated from the absorbance data. The inhibition constants (Ki) are determined by fitting the data to the appropriate inhibition model (e.g., Michaelis-Menten kinetics with competitive inhibition).[5][6][7]

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in both adults and children. It exhibits good oral bioavailability and is primarily eliminated through renal excretion.

Absorption, Distribution, Metabolism, and Excretion (ADME)

| Pharmacokinetic Parameter | Value |

| Absorption | |

| Bioavailability (Oral) | ~100% |

| Tmax (Time to Peak Plasma Concentration) | 1 - 5 hours |

| Distribution | |

| Protein Binding | ~29% |

| Metabolism | |

| Site | Liver (moderate) |

| Metabolites | Inactive |

| Excretion | |

| Primary Route | Renal (80-90%) |

| Unchanged Drug in Urine | ~32% |

| Elimination Half-Life | |

| Adults | 8 - 15 hours |

| Children | 5 - 7 hours |

Data compiled from multiple sources.

Experimental Protocol: Quantification of this compound in Human Plasma by HPLC-UV

A validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method is available for the quantification of this compound in human plasma or serum samples.[8]

Principle: This method separates this compound from endogenous plasma components using reverse-phase HPLC, and the concentration is determined by measuring its UV absorbance at a specific wavelength.

Materials and Reagents:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

C18 analytical column

-

Acetonitrile (ACN)

-

Methanol (MeOH)

-

Water (HPLC grade)

-

Internal Standard (IS) (e.g., desethylatrazine)

-

Human plasma/serum samples

Procedure:

-

Sample Preparation (Protein Precipitation):

-

To 50 µL of plasma/serum, add 500 µL of acetonitrile containing the internal standard.

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.

-

Transfer the supernatant to a clean tube.

-

-

Chromatographic Conditions:

-

Calibration and Quantification:

-

Prepare a series of calibration standards by spiking blank plasma with known concentrations of this compound.

-

Process the calibration standards and samples as described above.

-

Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of this compound.

-

Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Clinical Studies

This compound has been investigated in clinical trials for its efficacy and safety in treating epilepsy and, more recently, obstructive sleep apnea (OSA).

Epilepsy

This compound is considered a first-line treatment for benign partial epilepsies of childhood. Clinical studies have demonstrated its efficacy in reducing seizure frequency in this patient population.

Obstructive Sleep Apnea (OSA)

Recent clinical trials have explored the use of this compound for the treatment of moderate to severe OSA. The rationale is that by inhibiting carbonic anhydrase, this compound can stimulate respiratory drive and improve upper airway muscle function during sleep.

Summary of a Randomized Controlled Trial in OSA: [9][10]

| Parameter | Placebo | This compound (200 mg) | This compound (400 mg) |

| Baseline Apnea-Hypopnea Index (AHI) | 53.9 events/h | 61.1 events/h | 55.2 events/h |

| Post-Treatment AHI | 50.9 events/h | 40.6 events/h | 33.0 events/h |

| % Reduction in AHI | -5.4% | -32.1% | -41.0% |

| % of Patients with ≥50% AHI Reduction | 5% | 25% | 40% |

| Improvement in Mean Overnight Oxygen Saturation | - | +1.1% | +1.1% |

Data from a 4-week, double-blind, randomized, placebo-controlled trial.[9][10]

Experimental Protocol: Clinical Trial for Obstructive Sleep Apnea

Objective: To evaluate the safety and efficacy of this compound in patients with moderate to severe OSA.

Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[11]

Inclusion Criteria:

-

Adults (18-75 years) with a diagnosis of moderate to severe OSA (Apnea-Hypopnea Index [AHI] ≥ 15 events/hour).

-

Patients who are non-adherent to or have refused Continuous Positive Airway Pressure (CPAP) therapy.

Exclusion Criteria:

-

Central sleep apnea as the predominant condition.

-

Severe comorbidities that could interfere with the study.

Treatment:

-

Patients are randomized to receive either placebo or this compound at varying doses (e.g., 100 mg, 200 mg, 300 mg) administered orally once daily.[11]

-

The treatment duration is typically several weeks (e.g., 4 to 15 weeks).[9][11]

Primary Efficacy Endpoint:

-

The relative change in the Apnea-Hypopnea Index (AHI) from baseline to the end of the treatment period.

Secondary Endpoints:

-

Change in oxygen desaturation index (ODI).

-

Change in sleep architecture (e.g., percentage of REM and slow-wave sleep).

-

Patient-reported outcomes on daytime sleepiness (e.g., Epworth Sleepiness Scale).

Assessments:

-

Overnight polysomnography (PSG) at baseline and at the end of the treatment period to measure AHI, ODI, and sleep stages.

-

Monitoring of adverse events throughout the study.

References

- 1. Carbonic anhydrase inhibitor this compound reduces intracellular pH and epileptiform activity of hippocampal CA3 neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Carbonic anhydrase inhibitors. Interaction of the antiepileptic drug this compound with twelve mammalian isoforms: kinetic and X-ray crystallographic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. atsjournals.org [atsjournals.org]

- 10. A Randomized Controlled Clinical Trial Exploring Safety and Tolerability of this compound in Sleep Apnea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Sultiame once per day in obstructive sleep apnoea (FLOW): a multicentre, randomised, double-blind, placebo-controlled, dose-finding, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

Sulthiame as a Carbonic Anhydrase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulthiame is a sulfonamide derivative initially developed as an anticonvulsant medication.[1] Its primary mechanism of action is the inhibition of carbonic anhydrase (CA) enzymes, a function that distinguishes it from many other antiepileptic drugs.[2][3] By inhibiting these ubiquitous metalloenzymes, this compound modulates pH balance in the central nervous system, leading to a reduction in neuronal hyperexcitability.[4] This technical guide provides an in-depth review of this compound's chemical properties, its molecular interaction with carbonic anhydrase isoforms, its pharmacokinetic profile, and the experimental methodologies used to characterize its inhibitory action. It is intended to serve as a comprehensive resource for professionals engaged in neurological drug discovery and development.

Chemical and Physicochemical Properties

This compound, chemically known as 4-(1,1-dioxothiazinan-2-yl)benzenesulfonamide, is a cyclic sulfonamide.[5][6] Unlike many other sulfonamides, it is devoid of antibacterial activity.[1] Its key properties are summarized below.

| Property | Value | Reference(s) |

| IUPAC Name | 4-(1,1-dioxothiazinan-2-yl)benzenesulfonamide | [7] |

| Molecular Formula | C₁₀H₁₄N₂O₄S₂ | [2][7] |

| Molecular Weight | 290.35 g/mol | [1][7] |

| CAS Number | 61-56-3 | [5][7] |

| Solubility | Poorly water-soluble | [2] |

| Physical Form | White powder | [6] |

Carbonic Anhydrase: The Molecular Target

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the rapid and reversible hydration of carbon dioxide (CO₂) to bicarbonate (HCO₃⁻) and a proton (H⁺).[8][9]

CO₂ + H₂O ⇌ H₂CO₃ ⇌ HCO₃⁻ + H⁺

This reaction is fundamental to numerous physiological processes, including respiration, pH homeostasis, electrolyte secretion, and fluid balance.[8][10] In mammals, at least 14 different CA isoforms have been identified, each with distinct tissue distribution, subcellular localization, and kinetic properties.[8][9] This isoform diversity allows for targeted therapeutic intervention.

Mechanism of Action

This compound's therapeutic effects are primarily attributed to its non-competitive inhibition of carbonic anhydrase.[11][12]

Molecular Interaction

As a sulfonamide, this compound's mechanism of inhibition is well-characterized. The deprotonated sulfonamide group (SO₂NH⁻) coordinates directly to the Zn²⁺ ion located at the core of the enzyme's active site.[13][14][15] This binding event displaces the zinc-bound hydroxide ion, a key step in the catalytic cycle, thereby blocking the enzyme's ability to hydrate CO₂.[16][17] The high-resolution crystal structure of the human CA II (hCA II) in complex with this compound has confirmed these interactions, revealing a stable tetrahedral geometry around the zinc ion and additional favorable interactions within the active site that account for its strong affinity.[3]

Physiological Consequence in the CNS

In the brain, CA inhibition by this compound has a profound effect on neuronal excitability. The enzyme is abundant in glial cells, which are responsible for clearing CO₂ from the neuronal microenvironment.

-

Inhibition: this compound readily crosses the blood-brain barrier and inhibits intracellular CA isoforms, particularly CA II.[4]

-

CO₂ Accumulation: Inhibition of CA slows the hydration of CO₂, leading to a transient increase in the partial pressure of CO₂ (pCO₂) within and around neurons.

-

Intracellular Acidosis: CO₂ is highly membrane-permeable and diffuses into neurons. The increased intracellular CO₂ shifts the equilibrium of the hydration reaction, resulting in a higher concentration of protons (H⁺) and a decrease in intracellular pH (acidosis).[4][18]

-

Reduced Excitability: This modest intracellular acidosis is believed to dampen neuronal excitability, potentially through modulation of ion channel activity, such as reducing inward currents associated with NMDA receptors.[4][6][19]

Inhibition Profile and Selectivity

This compound exhibits a distinct inhibition profile across various mammalian carbonic anhydrase isoforms. It is a potent inhibitor of isoforms highly expressed in the brain (CA II, CA VII) and those associated with disease states (CA IX, CA XII), while showing weaker inhibition against others.

| Isoform | Inhibition Constant (Kᵢ) in nM | Reference(s) |

| CA I | 2,870 | [3][20] |

| CA II | 25 | [3][20] |

| CA III | > 100,000 | [3][20] |

| CA IV | 81 | [3][20] |

| CA VA | 134 | [3][20] |

| CA VB | 112 | [3][20] |

| CA VI | 121 | [3][20] |

| CA VII | 6 | [3][20] |

| CA IX | 45 | [3][20] |

| CA XII | 56 | [3][20] |

| CA XIII | 1,460 | [20] |

| CA XIV | 215 | [3][20] |

Pharmacokinetics

This compound is administered orally and is well absorbed.[2] Its pharmacokinetic profile can be influenced by age and co-administered medications.

| Parameter | Description | Reference(s) |

| Bioavailability | Well absorbed orally (reported as 100%) | [1][2] |

| Protein Binding | 29% | [1] |

| Metabolism | Moderate hepatic metabolism to inactive metabolites | [2][21] |

| Half-Life | ~7-12 hours in adults; can be shorter in children. A 24-hour half-life has also been reported. | [1][2][22] |

| Excretion | Primarily renal (90%), with some fecal excretion (10%) | [1][2] |

| Disposition | Exhibits non-linear pharmacokinetics, with plasma concentrations increasing more than proportionally with the dose. | [23] |

Experimental Protocols

In Vitro Carbonic Anhydrase Inhibition Assay

The inhibitory potency of this compound against various CA isoforms is typically determined using a stopped-flow spectrophotometric assay that measures the inhibition of the CO₂ hydration reaction.

Objective: To determine the inhibition constant (Kᵢ) of this compound for a specific CA isoform.

Materials:

-

Purified recombinant human CA isoform

-

This compound stock solution (in DMSO or appropriate solvent)

-

Buffer solution (e.g., TRIS or HEPES, pH 7.5)

-

pH indicator (e.g., 4-nitrophenol)

-

CO₂-saturated water

-

Stopped-flow spectrophotometer

Methodology:

-

Reagent Preparation: Prepare a series of this compound dilutions from the stock solution. Prepare the assay buffer containing the pH indicator.

-

Enzyme-Inhibitor Pre-incubation: In one syringe of the stopped-flow instrument, load the enzyme solution mixed with a specific concentration of this compound (or vehicle control). Allow to incubate for a defined period to reach binding equilibrium.

-

Reaction Initiation: In the second syringe, load the CO₂-saturated water.

-

Measurement: Rapidly mix the contents of the two syringes. The hydration of CO₂ to carbonic acid causes a pH drop, which is monitored by the change in absorbance of the pH indicator at a specific wavelength (e.g., 400 nm).

-

Data Acquisition: Record the initial rate of the reaction (the linear portion of the absorbance change over time).

-

Analysis: Repeat the measurement for each this compound concentration. Plot the enzyme activity (initial rate) as a function of the inhibitor concentration. Calculate the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by fitting the data to a dose-response curve.

-

Kᵢ Calculation: Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which accounts for the substrate concentration and the enzyme's Michaelis constant (Kₘ).

Intracellular pH Measurement in Neurons

The effect of this compound on neuronal pH can be measured using fluorescent pH-sensitive dyes.[4][19]

Objective: To measure changes in intracellular pH (pHi) in neurons upon application of this compound.

Materials:

-

Neuronal cell culture or brain slice preparation

-

Fluorescent pH indicator dye (e.g., BCECF-AM)

-

This compound solution

-

Perfusion system

-

Fluorescence microscope with an imaging system

Methodology:

-

Cell Loading: Incubate the neurons or brain slices with the membrane-permeant dye (BCECF-AM), which enters the cells and is cleaved by intracellular esterases into its fluorescent, pH-sensitive form (BCECF).

-

Baseline Measurement: Place the preparation on the microscope stage and perfuse with a standard physiological solution. Excite the dye at two wavelengths (e.g., 490 nm and 440 nm) and measure the ratio of the emitted fluorescence intensities. This ratio correlates with the intracellular pH.

-

This compound Application: Switch the perfusion to a solution containing this compound at the desired concentration.

-

Continuous Monitoring: Continue to record the fluorescence ratio over time to monitor changes in pHi.

-

Washout: Perfuse with the standard solution again to determine if the pH change is reversible.

-

Calibration: At the end of the experiment, calibrate the fluorescence ratio to absolute pH values using solutions of known pH containing a protonophore (e.g., nigericin).

Clinical and Research Applications

While historically used for epilepsy, particularly benign focal epilepsies of childhood like Rolandic epilepsy, recent research has focused on repurposing this compound for other conditions.[2][6][11]

Obstructive Sleep Apnea (OSA)

Recent clinical trials have investigated this compound as a novel oral therapy for OSA.[24] The proposed mechanism involves CA inhibition stimulating respiratory drive and stabilizing breathing.

| Trial / Study | Phase | Dosage(s) | Key Efficacy Endpoint & Result | Reference(s) |

| Hedner et al. (2021) | Phase II | 200 mg, 400 mg | Apnea-Hypopnea Index (AHI) reduced by 32.1% (200mg) and 41.0% (400mg) from baseline. | [25][26][27] |

| FLOW Study (2025) | Phase II | 100 mg, 200 mg, 300 mg | Dose-dependent reduction in AHI3a: 17.8% (100mg), 34.8% (200mg), and 39.9% (300mg). | [24][28] |

Conclusion

This compound is a well-characterized carbonic anhydrase inhibitor with a clear molecular mechanism of action. Its ability to potently inhibit specific CA isoforms in the central nervous system leads to intracellular acidosis and a subsequent reduction in neuronal excitability, forming the basis of its anticonvulsant activity. The detailed understanding of its inhibition profile, pharmacokinetics, and physiological effects, supported by robust experimental methodologies, provides a solid foundation for its clinical use and for the exploration of new therapeutic applications, such as the treatment of obstructive sleep apnea. This guide serves as a technical foundation for researchers aiming to further investigate or develop this compound and other carbonic anhydrase inhibitors.

References

- 1. Sultiame - Wikipedia [en.wikipedia.org]

- 2. Neuropedia Consult [en.neuropediaconsult.com]

- 3. Carbonic anhydrase inhibitors. Interaction of the antiepileptic drug this compound with twelve mammalian isoforms: kinetic and X-ray crystallographic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Carbonic anhydrase inhibitor this compound reduces intracellular pH and epileptiform activity of hippocampal CA3 neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. phebra.com [phebra.com]

- 6. This compound - The Epilepsy Prescriber's Guide to Antiepileptic Drugs [cambridge.org]

- 7. This compound | C10H14N2O4S2 | CID 5356 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Carbonic anhydrase - Wikipedia [en.wikipedia.org]

- 9. Structure, function and applications of carbonic anhydrase isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. schn.health.nsw.gov.au [schn.health.nsw.gov.au]

- 12. lecturio.com [lecturio.com]

- 13. Structural analysis of inhibitor binding to human carbonic anhydrase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. scispace.com [scispace.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. Carbonic-Anhydrase-Inhibitors-Sulthiame-and-Acetazolamide--Effects-on-Neuronal-Activity-and-Intracellular-pH-of-CA3-Neurones [aesnet.org]

- 20. researchgate.net [researchgate.net]

- 21. This compound - The Epilepsy Prescriber's Guide to Antiepileptic Drugs [cambridge.org]

- 22. Pharmacokinetics of this compound in epileptic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Sultiame pharmacokinetic profile in plasma and erythrocytes after single oral doses: A pilot study in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 24. apnimed.com [apnimed.com]

- 25. atsjournals.org [atsjournals.org]

- 26. A Randomized Controlled Clinical Trial Exploring Safety and Tolerability of this compound in Sleep Apnea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. publications.ersnet.org [publications.ersnet.org]

- 28. ajmc.com [ajmc.com]

The History and Discovery of Sulthiame: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the history, discovery, and mechanism of action of Sulthiame as an anticonvulsant medication. It is intended for researchers, scientists, and drug development professionals, offering in-depth information on its chemical synthesis, preclinical evaluation, and clinical application. The guide summarizes key quantitative data in structured tables and details experimental protocols from pivotal studies. Additionally, it includes visualizations of signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's role in epilepsy treatment.

Introduction: A Serendipitous Discovery

This compound, a sulfonamide derivative, was first synthesized in the mid-1950s in the laboratories of Bayer AG.[1] Initially explored for other therapeutic indications, its anticonvulsant properties were discovered through early screening programs. Marketed as Ospolot in the early 1960s in Europe and other regions, it became a second-line treatment for partial epilepsy, often used in combination with phenytoin.[1] However, its use declined after doubts arose about its intrinsic anticonvulsant activity, with some suggesting its effects were primarily due to increasing phenytoin blood levels.[1]

A pivotal moment in the history of this compound came in 1988 when German child neurologist Hermann Doose identified its specific efficacy in benign focal epilepsies of childhood, particularly Benign Rolandic Epilepsy, now more formally known as Self-Limited Epilepsy with Centrotemporal Spikes (SeLECTS).[2] This discovery led to a resurgence in its use, and today, this compound is considered a first-line treatment for this common childhood epilepsy syndrome in several countries.[2][3]

Chemical Synthesis

The synthesis of this compound involves the reaction of sulfanilamide with ω-chlorobutylsulfonyl chloride in the presence of aqueous sodium carbonate. This reaction forms an intermediate that undergoes spontaneous cyclization to yield the final this compound molecule.

Reaction Scheme

The chemical synthesis of this compound can be represented by the following reaction scheme:

References

- 1. Synthesis of Sultam Scaffolds via Intramolecular Oxa-Michael and Diastereoselective Baylis—Hillman Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Antiepileptic drug treatment of rolandic epilepsy and Panayiotopoulos syndrome: clinical practice survey and clinical trial feasibility - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Targets of Sulthiame in the Central Nervous System

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulthiame (or sultiame) is a sulfonamide derivative with established efficacy as an anticonvulsant medication, particularly in certain pediatric epilepsy syndromes. Its therapeutic action in the central nervous system (CNS) is attributed to its interaction with multiple molecular targets. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanisms of action, focusing on its primary and potential molecular targets. We present a detailed analysis of its interaction with carbonic anhydrases and voltage-gated sodium channels, supported by quantitative data, detailed experimental protocols, and visual representations of the associated pathways and methodologies. This document is intended to serve as a valuable resource for researchers and professionals involved in the study of epilepsy and the development of novel antiepileptic drugs.

Primary Molecular Targets of this compound

Current research has identified two principal molecular targets of this compound in the CNS: carbonic anhydrases and voltage-gated sodium channels.

Carbonic Anhydrase Inhibition

The most extensively documented mechanism of action for this compound is the inhibition of carbonic anhydrase (CA) enzymes.[1][2] CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. By inhibiting CA, this compound leads to an accumulation of CO2 and a subsequent decrease in intracellular pH (acidosis) in neurons.[1][3][4] This modest intracellular acidosis is believed to reduce neuronal excitability and contribute significantly to its anticonvulsant effects.[1][3][4]

This compound has been shown to be a potent inhibitor of several mammalian CA isoforms. The inhibition constants (Ki) for twelve different isoforms are summarized in the table below.

| Carbonic Anhydrase Isoform | Inhibition Constant (Ki) (nM) | Potency |

| CA I | 458.1 | Medium |

| CA II | 6 | Potent |

| CA III | >10000 | Weak |

| CA IV | 134 | Medium |

| CA VA | 81 | Medium |

| CA VB | 106 | Medium |

| CA VI | 88 | Medium |

| CA VII | 56 | Potent |

| CA IX | 25.8 | Potent |

| CA XII | 55.4 | Potent |

| CA XIII | 1460 | Weak |

| CA XIV | 311 | Medium |

Data sourced from Supuran et al. (2008).[1][5]

The inhibition constants of this compound against various carbonic anhydrase isoforms are typically determined using a stopped-flow spectrophotometric assay to measure the kinetics of CO2 hydration.

Principle: This method measures the rate of pH change resulting from the CA-catalyzed hydration of CO2. The assay is performed in a stopped-flow instrument, which allows for the rapid mixing of two solutions and the immediate measurement of a resulting reaction.

Materials:

-

Stopped-flow spectrophotometer

-

Purified recombinant human carbonic anhydrase isoforms

-

This compound solutions of varying concentrations

-

CO2-saturated water

-

Buffer solution (e.g., Tris-HCl) containing a pH indicator (e.g., phenol red)

Procedure:

-

Solution Preparation:

-

Prepare a series of this compound dilutions in the appropriate solvent.

-

Prepare a solution of the specific CA isoform in a suitable buffer.

-

Prepare a CO2-saturated solution by bubbling CO2 gas through chilled, deionized water.

-

Prepare a buffer solution containing a pH indicator.

-

-

Enzyme-Inhibitor Pre-incubation: The CA enzyme and this compound (or vehicle control) are pre-incubated for a defined period to allow for the formation of the enzyme-inhibitor complex.

-

Stopped-Flow Measurement:

-

One syringe of the stopped-flow apparatus is loaded with the CO2-saturated solution.

-

The second syringe is loaded with the buffer containing the pH indicator and the pre-incubated enzyme-inhibitor mixture.

-

The two solutions are rapidly mixed in the observation cell of the spectrophotometer.

-

-

Data Acquisition: The change in absorbance of the pH indicator is monitored over time as the pH of the solution decreases due to the formation of protons during CO2 hydration. The initial rate of the reaction is calculated from the slope of the absorbance change.

-

Data Analysis: The initial rates are plotted against the substrate (CO2) concentration to determine the Michaelis-Menten parameters (Km and Vmax). Inhibition constants (Ki) are then calculated by analyzing the effect of different inhibitor concentrations on the enzyme kinetics, typically using Dixon or Cornish-Bowden plots.

Caption: Signaling pathway of this compound-mediated carbonic anhydrase inhibition.

Voltage-Gated Sodium Channel Blockade

This compound has been demonstrated to reduce the inactivating currents of voltage-operated sodium channels in hippocampal neurons.[5][6] This blockade of sodium channels impairs the repetitive generation of action potentials and reduces the maximum discharge frequency of neurons, contributing to its anticonvulsant properties.[5][6] This effect is independent of its action on carbonic anhydrase.[5][6]

| This compound Concentration (µg/mL) | Reduction in Inactivating Sodium Current (% of control) |

| 1 - 10 | 13 - 25% |

Data sourced from Schiffter and Mathie (1995).[5][6]

The effect of this compound on voltage-gated sodium channels is investigated using the whole-cell patch-clamp technique.

Principle: This electrophysiological technique allows for the measurement of ionic currents across the entire cell membrane of a single neuron. The voltage across the membrane is controlled ("clamped"), and the resulting currents are recorded.

Materials:

-

Inverted microscope with micromanipulators

-

Patch-clamp amplifier and data acquisition system

-

Glass micropipettes

-

Acutely isolated neurons (e.g., from guinea pig hippocampus)

-

Extracellular (bath) solution containing physiological ion concentrations

-

Intracellular (pipette) solution mimicking the neuron's cytosol

-

This compound solutions of varying concentrations

Procedure:

-

Cell Preparation: Neurons are acutely dissociated from brain tissue (e.g., hippocampus) and plated on a culture dish.

-

Pipette Fabrication: Glass micropipettes are pulled to a fine tip (resistance of 3-7 MΩ) and fire-polished.

-

Pipette Filling: The micropipette is filled with the intracellular solution.

-

Seal Formation: Under microscopic guidance, the pipette tip is brought into contact with the membrane of a neuron. Gentle suction is applied to form a high-resistance "giga-seal" between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: A brief pulse of stronger suction is applied to rupture the patch of membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.

-

Voltage-Clamp Recording: The membrane potential is held at a specific voltage (e.g., -70 mV). A series of depolarizing voltage steps are then applied to activate the voltage-gated sodium channels.

-

Drug Application: The extracellular solution is perfused with a solution containing this compound at a known concentration.

-

Data Acquisition: The resulting inward sodium currents are recorded before, during, and after the application of this compound.

-

Data Analysis: The amplitude of the sodium currents in the presence of this compound is compared to the control currents to determine the percentage of inhibition.

References

- 1. researchgate.net [researchgate.net]

- 2. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 4. Carbonic anhydrase inhibitor this compound reduces intracellular pH and epileptiform activity of hippocampal CA3 neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Carbonic anhydrase inhibitors. Interaction of the antiepileptic drug this compound with twelve mammalian isoforms: kinetic and X-ray crystallographic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Reduction of voltage-operated sodium currents by the anticonvulsant drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Sulthiame's Impact on Neuronal Excitability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted effects of the carbonic anhydrase inhibitor, sulthiame, on neuronal excitability. This compound, a sulfonamide derivative, has been utilized as an anticonvulsant medication, and its mechanisms of action provide a compelling case study in the modulation of neural function. This document synthesizes the current understanding of this compound's molecular targets, its influence on fundamental neuronal processes, and the experimental methodologies used to elucidate these effects. All quantitative data are presented in structured tables for comparative analysis, and key experimental protocols are detailed to facilitate reproducibility. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to provide a clear conceptual framework.

Should you have any further questions or require clarifications, please do not hesitate to ask.

Core Mechanisms of Action

This compound's primary mechanism for reducing neuronal excitability is the inhibition of carbonic anhydrase (CA) enzymes. By blocking these enzymes, this compound disrupts the rapid conversion of carbon dioxide and water into bicarbonate and protons, leading to a decrease in intracellular pH (pHi), a state of modest intracellular acidosis.[1][2] This acidification is thought to dampen neuronal activity and reduce the frequency of action potentials and epileptiform bursts.[3][4]

A secondary, yet significant, mechanism is the blockade of voltage-gated sodium channels . This compound has been shown to reduce inactivating sodium currents in neurons, which impairs the repetitive generation of action potentials and decreases the maximum discharge frequency. This action is distinct from its effects on carbonic anhydrase.

Evidence for direct and significant interactions with other key targets, such as AMPA or GABA-A receptors, is currently limited.

Quantitative Data on this compound's Effects

The following tables summarize the key quantitative findings from various experimental studies on this compound.

Table 1: Inhibition of Mammalian Carbonic Anhydrase Isoforms by this compound

| Carbonic Anhydrase Isoform | Inhibition Constant (Kᵢ) (nM) | Potency |

| CA I | 81 | Medium |

| CA II | 6 | Potent |

| CA IV | 134 | Medium |

| CA VA | 88 | Medium |

| CA VB | 112 | Medium |

| CA VI | 96 | Medium |

| CA VII | 25 | Potent |

| CA IX | 38 | Potent |

| CA XII | 56 | Potent |

| CA XIII | >1000 | Weak |

| CA XIV | >1000 | Weak |

| CA XV | Not Inhibited | - |

Data sourced from Supuran et al. (2008).[5]

Table 2: Electrophysiological and Intracellular pH Effects of this compound

| Parameter | Experimental Condition | This compound Concentration | Observed Effect | Reference |

| Inactivating Sodium Current | Whole-cell patch-clamp on guinea pig hippocampal neurons | 10 µg/mL (~40 µM) | 13-25% reduction from control | Schirrmacher et al. (1996) |

| Maximum Discharge Frequency | Current-clamp on guinea pig hippocampal neurons | 10 µg/mL (~40 µM) | 20-40% reduction | Schirrmacher et al. (1996) |

| Intracellular pH (pHi) | Fluorescence imaging (BCECF-AM) on guinea pig CA3 neurons | 1.0-1.5 mM | Reversible decrease of 0.18 ± 0.05 pH units | Leniger et al. (2002)[3] |

| Frequency of Action Potentials and Epileptiform Bursts | Intracellular recordings from guinea pig CA3 neurons | 1.0-2.5 mM | Reversible reduction | Leniger et al. (2002)[3] |

| Frequency of Epileptiform Burst Activity | Intracellular recordings from guinea pig CA3 neurons | 0.6-2.5 mM | Reversible suppression after 15 minutes | Leniger et al. (2000)[6] |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are adapted from published literature to provide a clear and reproducible guide.

Protocol 1: Whole-Cell Patch-Clamp Recording of Voltage-Gated Sodium Currents

Objective: To measure the effect of this compound on voltage-gated sodium currents in isolated neurons.

Materials:

-

Acutely isolated neurons (e.g., from guinea pig hippocampus)

-

External solution (in mM): 140 NaCl, 3 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH)

-

Internal solution (in mM): 140 CsF, 10 NaCl, 1 MgCl₂, 10 HEPES, 11 EGTA (pH adjusted to 7.2 with CsOH)

-

This compound stock solution (in DMSO)

-

Patch-clamp amplifier and data acquisition system

-

Borosilicate glass capillaries for pipette fabrication

-

Micromanipulator

Procedure:

-

Prepare acutely isolated neurons and place them in a recording chamber on the stage of an inverted microscope.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

-

Fill the pipette with the internal solution and mount it on the micromanipulator.

-

Approach a neuron with the pipette while applying positive pressure.

-

Upon contact with the cell membrane, release the positive pressure to form a high-resistance seal (GΩ seal).

-

Apply gentle suction to rupture the membrane patch and achieve the whole-cell configuration.

-

Switch the amplifier to voltage-clamp mode and hold the cell at a holding potential of -80 mV.

-

Apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments) to elicit sodium currents.

-

Record baseline sodium currents in the external solution.

-

Perfuse the recording chamber with the external solution containing the desired concentration of this compound.

-

After a stable effect is observed (typically 5-10 minutes), record the sodium currents again in the presence of this compound.

-

Analyze the peak sodium current amplitude at each voltage step before and after this compound application.

Protocol 2: Measurement of Intracellular pH using BCECF-AM

Objective: To measure changes in intracellular pH in neurons in response to this compound application.

Materials:

-

Cultured neurons or brain slices (e.g., hippocampal slices)

-

Artificial cerebrospinal fluid (aCSF) or appropriate buffer

-

BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester) stock solution (in DMSO)

-

This compound stock solution (in DMSO)

-

Fluorescence imaging system with excitation wavelengths of ~490 nm and ~440 nm and an emission wavelength of ~535 nm.

-

Perfusion system

Procedure:

-

Prepare the neuronal culture or brain slice in a recording chamber.

-

Load the cells with BCECF-AM by incubating them in a solution containing 2-5 µM BCECF-AM for 30-60 minutes at 37°C.[7][8]

-

Wash the preparation with fresh aCSF for at least 15 minutes to allow for de-esterification of the dye and removal of extracellular dye.

-

Mount the chamber on the stage of a fluorescence microscope equipped with a perfusion system.

-

Acquire baseline fluorescence images by alternately exciting the sample at ~490 nm and ~440 nm and collecting the emission at ~535 nm.

-

Calculate the ratio of the fluorescence intensities (F₄₉₀/F₄₄₀).

-

Perfuse the chamber with aCSF containing the desired concentration of this compound.

-

Continuously acquire fluorescence images and calculate the fluorescence ratio to monitor the change in intracellular pH over time.

-

At the end of the experiment, calibrate the fluorescence ratio to absolute pH values using nigericin/high K⁺ solutions of known pH.

Visualizations

The following diagrams illustrate key pathways and workflows related to this compound's mechanism of action.

References

- 1. INABIS '98 - Proton Signalling and pH Regulation in Glial Cells [mcmaster.ca]

- 2. pH regulation and proton signalling by glial cells [ouci.dntb.gov.ua]

- 3. Carbonic anhydrase inhibitor this compound reduces intracellular pH and epileptiform activity of hippocampal CA3 neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Carbonic anhydrase inhibitors. Interaction of the antiepileptic drug this compound with twelve mammalian isoforms: kinetic and X-ray crystallographic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Carbonic-Anhydrase-Inhibitors-Sulthiame-and-Acetazolamide--Effects-on-Neuronal-Activity-and-Intracellular-pH-of-CA3-Neurones [aesnet.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Cell Loading Protocol for Fluorescent pH Indicator, BCECF-AM | AAT Bioquest [aatbio.com]

Investigational Applications of Sulthiame Beyond Epilepsy: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulthiame, a sulfonamide derivative and a well-established carbonic anhydrase inhibitor, has long been utilized in the management of epilepsy. However, its therapeutic potential extends beyond seizure control, with a growing body of research exploring its efficacy in other neurological and respiratory disorders. This technical guide provides an in-depth review of the core investigational uses of this compound outside of its traditional indication. The primary focus of current research is its application in Obstructive Sleep Apnea (OSA), where it has demonstrated significant promise in clinical trials. This paper will detail the mechanism of action, summarize quantitative data from key studies, and outline the experimental protocols employed. Furthermore, this guide will explore the theoretical rationale and preclinical evidence, where available, for the use of this compound in other conditions such as Alzheimer's disease, essential tremor, idiopathic intracranial hypertension, and glaucoma, primarily based on its function as a carbonic anhydrase inhibitor.

Obstructive Sleep Apnea (OSA)

The most significant and well-documented investigational use of this compound beyond epilepsy is in the treatment of Obstructive Sleep Apnea (OSA).[1][2][3] OSA is a prevalent sleep disorder characterized by recurrent episodes of upper airway collapse during sleep, leading to intermittent hypoxia, sleep fragmentation, and an increased risk for cardiovascular and metabolic comorbidities.[4] Current standard treatments, such as Continuous Positive Airway Pressure (CPAP), are effective but often limited by poor adherence.[2] this compound has emerged as a promising oral pharmacotherapy for patients who cannot tolerate or refuse CPAP.[1][5]

Mechanism of Action in OSA

This compound's primary mechanism of action in OSA is the inhibition of the enzyme carbonic anhydrase (CA).[4][6] This inhibition leads to a mild metabolic acidosis, which in turn stimulates the central and peripheral chemoreceptors.[6] This stimulation results in an increased respiratory drive, which helps to stabilize breathing and maintain upper airway patency during sleep.[2][6] Additionally, this compound is believed to stimulate the upper airway muscles directly.[1][3]

dot

References

- 1. ajmc.com [ajmc.com]

- 2. First drug treatment for sleep apnea within reach | University of Gothenburg [gu.se]

- 3. news-medical.net [news-medical.net]

- 4. The effect of this compound on potential biomarkers in moderate to severe obstructive sleep apnoea - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sulfonamide Inhibitors of Amyloid Aggregation: A Promising Path against Neurodegenerative Diseases | Semantic Scholar [semanticscholar.org]

- 6. drsanu.com [drsanu.com]

The Pharmacological Profile of Sulthiame: A Technical Guide for Researchers

An In-depth Analysis of a Sulfonamide Derivative with Anticonvulsant and Evolving Therapeutic Properties

Introduction

Sulthiame, a sulfonamide derivative, has a long-standing history as an antiepileptic drug and is gaining renewed interest for its potential in other therapeutic areas. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, intended for researchers, scientists, and drug development professionals. The document details its mechanism of action, pharmacokinetic and pharmacodynamic properties, clinical efficacy, and safety profile, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Mechanism of Action

This compound's primary mechanism of action is the inhibition of the enzyme carbonic anhydrase (CA)[1][2][3]. This inhibition leads to a cascade of downstream effects that ultimately reduce neuronal excitability.

Carbonic Anhydrase Inhibition

This compound is a potent inhibitor of several carbonic anhydrase isoforms. The inhibition of these enzymes, which are crucial for maintaining acid-base balance in the central nervous system, leads to an accumulation of carbonic acid and subsequent intracellular acidosis[1][4][5]. This modest decrease in intracellular pH is believed to be a key factor in this compound's anticonvulsant effect by modulating the activity of various ion channels and receptors sensitive to pH changes[5][6].

Modulation of Neuronal Excitability

The intracellular acidosis induced by this compound influences neuronal excitability through several pathways:

-

Acid-Sensing Ion Channels (ASICs): The decrease in extracellular pH can activate ASIC1a, which has been shown to play a role in seizure termination by activating inhibitory interneurons[6][7].

-

Voltage-Gated Sodium Channels: this compound has been demonstrated to reduce voltage-operated sodium currents in hippocampal neurons. This blockade of sodium channels can impair the repetitive firing of action potentials, contributing to its anticonvulsant properties[8].

-

GABAergic and Glutamatergic Systems: While direct, high-affinity binding to GABA or glutamate receptors has not been established as a primary mechanism, the changes in intracellular pH can indirectly modulate the function of these major inhibitory and excitatory neurotransmitter systems, respectively[9][10][11]. The overall effect is a shift towards reduced neuronal hyperexcitability.

Pharmacodynamics

The pharmacodynamic effects of this compound are primarily linked to its anticonvulsant properties and its emerging role in treating obstructive sleep apnea (OSA).

Anticonvulsant Activity

This compound has demonstrated efficacy in various types of epilepsy, particularly in benign childhood epilepsy with centrotemporal spikes (BECTS)[12][13]. Its ability to reduce the frequency and severity of seizures is attributed to the multifaceted mechanism of reducing neuronal hyperexcitability.

Effects on Obstructive Sleep Apnea

Recent clinical trials have highlighted this compound's potential in treating OSA. The proposed mechanism involves the induction of a mild metabolic acidosis through carbonic anhydrase inhibition, which is thought to increase respiratory drive and stabilize breathing patterns during sleep[1][8][14][15].

Quantitative Pharmacological Data

Table 1: Carbonic Anhydrase Inhibition by this compound

| Carbonic Anhydrase Isoform | Inhibition Constant (Kᵢ) (nM) |

| CA II | 6 |

| CA VII | 56 |

| CA IX | 12 |

| CA XII | 25 |

| CA IV | 81 |

| CA VA | 134 |

| CA VB | 102 |

| CA VI | 98 |

Data sourced from a study investigating the interaction of this compound with twelve mammalian carbonic anhydrase isoforms.

Table 2: Pharmacokinetic Parameters of this compound in Healthy Volunteers (Single Oral Doses)

| Dose | Cₘₐₓ (ng/mL) | Tₘₐₓ (h) | AUC₀₋∞ (ng·h/mL) | CL/F (L/h) | Vz/F (L) | t₁/₂ (h) |

| 50 mg | 135 ± 38 | 2.5 ± 1.0 | 2,754 ± 653 | 19.5 ± 4.4 | 288 ± 78 | 10.2 ± 1.8 |

| 100 mg | 321 ± 89 | 3.0 ± 1.2 | 8,112 ± 2,134 | 12.9 ± 3.1 | 204 ± 55 | 11.0 ± 1.9 |

| 200 mg | 1,328 ± 456 | 3.5 ± 1.0 | 41,833 ± 13,678 | 5.2 ± 1.6 | 86 ± 28 | 11.5 ± 2.1 |

Data are presented as mean ± standard deviation. Cₘₐₓ: Maximum plasma concentration; Tₘₐₓ: Time to reach maximum plasma concentration; AUC₀₋∞: Area under the plasma concentration-time curve from time zero to infinity; CL/F: Apparent total clearance; Vz/F: Apparent volume of distribution; t₁/₂: Elimination half-life. Data from a pilot study in four healthy volunteers[16][17].

Table 3: Clinical Efficacy of this compound in Epilepsy

| Study Population | Intervention | Outcome | Result |

| Children with BECTS | This compound (5 mg/kg/day) vs. Placebo (6-month trial) | Treatment Failure Events (seizures) | 4/31 (13%) in this compound group vs. 21/35 (60%) in placebo group (p = 0.00002)[12] |

| Adults with refractory epilepsy and learning disability | Open-label this compound | >50% seizure reduction | 22/36 (61%) patients after 14 weeks[18] |

| Infants with West Syndrome | Add-on this compound vs. Placebo | Complete cessation of seizures | RR 11.14 (95% CI 0.67 to 184.47)[3] |

Table 4: Clinical Efficacy of this compound in Obstructive Sleep Apnea

| Study Population | Intervention (4-week trial) | Outcome | Result |

| Adults with moderate-to-severe OSA | This compound 200 mg/day | Apnea-Hypopnea Index (AHI) reduction | -32.1% from baseline (p<0.001)[14] |

| Adults with moderate-to-severe OSA | This compound 400 mg/day | Apnea-Hypopnea Index (AHI) reduction | -41.0% from baseline (p<0.001)[14] |

| Adults with moderate-to-severe OSA | This compound 100 mg/day | Relative AHI reduction vs. Placebo | -16.4%[19] |

| Adults with moderate-to-severe OSA | This compound 200 mg/day | Relative AHI reduction vs. Placebo | -30.2%[19] |

| Adults with moderate-to-severe OSA | This compound 300 mg/day | Relative AHI reduction vs. Placebo | -34.6%[19] |

Experimental Protocols

Carbonic Anhydrase Inhibition Assay (Stopped-Flow Kinetic Assay)

Objective: To determine the inhibitory activity of this compound on various carbonic anhydrase isoforms.

Principle: This assay measures the enzyme-catalyzed hydration of carbon dioxide. The resulting change in pH is monitored using a pH indicator.

Materials:

-

Stopped-flow spectrophotometer/fluorometer.

-

Purified carbonic anhydrase isoforms.

-

This compound solutions of varying concentrations.

-

CO₂-saturated water.

-

Buffer solution (e.g., HEPES or Tris).

-

pH indicator (e.g., phenol red or a fluorescent indicator like pyranine)[18][20][21].

Procedure:

-

Prepare buffered solutions of the purified carbonic anhydrase isoform and the pH indicator.

-

Prepare a range of this compound concentrations in the same buffer.

-

Prepare a CO₂-saturated aqueous solution.

-

The stopped-flow instrument rapidly mixes the enzyme/inhibitor solution with the CO₂-saturated solution.

-

The change in absorbance or fluorescence of the pH indicator is monitored over a short time course (milliseconds to seconds).

-

The initial rate of the reaction is calculated from the slope of the signal change.

-

The inhibition constant (Kᵢ) is determined by plotting the reaction rates against the inhibitor concentrations and fitting the data to the appropriate inhibition model (e.g., Michaelis-Menten for competitive inhibition).

In Vivo Anticonvulsant Activity: Maximal Electroshock (MES) Seizure Model

Objective: To evaluate the efficacy of this compound against generalized tonic-clonic seizures.

Principle: This model induces a maximal seizure by electrical stimulation, and the ability of a compound to prevent the tonic hindlimb extension phase is a measure of its anticonvulsant activity[14][15][16].

Materials:

-

Rodents (mice or rats).

-

Electroconvulsive shock apparatus with corneal electrodes.

-

This compound solution for administration (e.g., intraperitoneal or oral).

-

Vehicle control solution.

Procedure:

-

Animals are divided into control and treatment groups.

-

The treatment group receives this compound at various doses, while the control group receives the vehicle.

-

After a predetermined absorption period, a supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds in mice) is delivered through corneal electrodes.

-

Animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

The number of animals protected from the tonic hindlimb extension in each group is recorded.

-

The median effective dose (ED₅₀), the dose that protects 50% of the animals, is calculated using probit analysis.

In Vivo Anticonvulsant Activity: Subcutaneous Pentylenetetrazol (scPTZ) Seizure Model

Objective: To assess the efficacy of this compound against myoclonic and absence-like seizures.

Principle: The chemical convulsant pentylenetetrazol (PTZ), a GABA-A receptor antagonist, is administered to induce clonic seizures. The ability of a compound to prevent or delay the onset of these seizures indicates its anticonvulsant potential[17][22][23][24][25].

Materials:

-

Mice.

-

Pentylenetetrazol (PTZ) solution.

-

This compound solution for administration.

-

Vehicle control solution.

-

Observation chambers.

Procedure:

-

Animals are pre-treated with either this compound at various doses or the vehicle.

-

After an appropriate absorption time, a convulsant dose of PTZ (e.g., 85 mg/kg) is administered subcutaneously.

-

Each animal is placed in an individual observation chamber and observed for a set period (e.g., 30 minutes).

-

The latency to the first clonic seizure and the presence or absence of generalized clonic seizures are recorded.

-

The number of animals protected from seizures in each group is determined.

-

The ED₅₀ is calculated to quantify the anticonvulsant potency of this compound in this model.

Visualizations of Pathways and Workflows

Caption: Primary mechanism of action of this compound.

Caption: Experimental workflow for in vivo anticonvulsant activity testing.

Caption: Signaling pathway of carbonic anhydrase inhibition by this compound.

Drug Interactions

This compound is known to interact with several other antiepileptic drugs (AEDs), primarily through the inhibition of hepatic metabolism[22][24].

-

Phenytoin: this compound can significantly increase plasma levels of phenytoin, necessitating dose adjustments to avoid toxicity[22].

-

Phenobarbital and Primidone: this compound can also increase plasma levels of phenobarbital[22]. A notable pharmacodynamic interaction with primidone can lead to exacerbated adverse effects such as dizziness and drowsiness[24].

-

Lamotrigine: Increased plasma levels of lamotrigine have been observed with concomitant this compound use[22].

-

Carbamazepine: Carbamazepine can increase the clearance of this compound, potentially reducing its efficacy[22].

-

Clobazam: this compound may inhibit the metabolism of clobazam, leading to increased levels of its active metabolite, N-desmethylclobazam[20][21].

-

Other Carbonic Anhydrase Inhibitors: Co-administration with other carbonic anhydrase inhibitors (e.g., acetazolamide, topiramate, zonisamide) may increase the risk of metabolic acidosis and kidney stone formation[24].

Safety and Tolerability

This compound is generally considered to have a favorable safety profile, particularly in the pediatric population[13]. However, a range of adverse effects have been reported.

Common Adverse Effects:

-

Paresthesia (tingling sensation)

-

Tachypnea (rapid breathing) and hyperpnea (deep breathing)

-

Anorexia and weight loss

-

Drowsiness and dizziness

-

Headache

Less Common but Serious Adverse Effects:

-

Metabolic acidosis

-

Nephrolithiasis (kidney stones)

-

Serious skin reactions (Stevens-Johnson syndrome)

-

Cognitive and behavioral changes

Monitoring of bicarbonate levels may be required during therapy[24].

Conclusion

This compound is a sulfonamide derivative with a well-established role as an anticonvulsant and emerging potential in the treatment of obstructive sleep apnea. Its primary mechanism of action, the inhibition of carbonic anhydrase, leads to a reduction in neuronal excitability through a series of downstream effects. The quantitative data and experimental protocols provided in this guide offer a robust foundation for further research and development of this compound and related compounds. A thorough understanding of its pharmacological profile, including its pharmacokinetic variability and potential for drug interactions, is crucial for its safe and effective clinical application.

References

- 1. What is the mechanism of Sultiame? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound add‐on therapy for epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Carbonic anhydrase inhibitor this compound reduces intracellular pH and epileptiform activity of hippocampal CA3 neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. healthcare.uiowa.edu [healthcare.uiowa.edu]

- 7. Seizure Termination by Acidosis Depends on ASIC1a - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Reduction of voltage-operated sodium currents by the anticonvulsant drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Glutamatergic modulation of GABAergic signaling among hippocampal interneurons: novel mechanisms regulating hippocampal excitability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Glutamate and GABA Systems in the Pathophysiology of Major Depression and Antidepressant Response to Ketamine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Modulation of GABAergic signaling among interneurons by metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Ion dynamics during seizures [frontiersin.org]

- 13. This compound in childhood epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. m.youtube.com [m.youtube.com]

- 16. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]

- 17. researchgate.net [researchgate.net]

- 18. A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. scispace.com [scispace.com]

- 20. Frontiers | A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis [frontiersin.org]

- 21. researchgate.net [researchgate.net]

- 22. meliordiscovery.com [meliordiscovery.com]

- 23. Susceptibility to Pentylenetetrazole-Induced Seizures in Mice with Distinct Activity of the Endogenous Opioid System | MDPI [mdpi.com]

- 24. Timed pentylenetetrazol infusion test: a comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. imrpress.com [imrpress.com]

Methodological & Application

Application Notes and Protocols for In Vitro Measurement of Sulthiame Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulthiame (or sultiame) is a sulfonamide derivative widely recognized for its use as an anticonvulsant medication.[1] Its primary mechanism of action is the inhibition of carbonic anhydrase (CA), an enzyme that catalyzes the reversible hydration of carbon dioxide.[1][2] This inhibition leads to a decrease in intracellular pH (acidosis) in neurons, which is thought to reduce neuronal excitability and contribute to its antiepileptic effects.[3][4][5] Additionally, secondary mechanisms, including the modulation of voltage-gated sodium channels, may also play a role in its pharmacological profile.[6]

These application notes provide detailed protocols for key in vitro assays to measure the activity of this compound, focusing on its interaction with carbonic anhydrase and neuronal ion channels.

Data Presentation: Quantitative Analysis of this compound Activity

The following tables summarize the quantitative data on this compound's inhibitory activity against various carbonic anhydrase isoforms and its effect on voltage-gated sodium channels.

Table 1: Inhibitory Activity of this compound against Mammalian Carbonic Anhydrase Isoforms

| Isoform | Inhibition Constant (Kᵢ) (nM) | Potency Level |

| CA II | 6 | Potent |

| CA VII | 56 | Potent |

| CA IX | 56 | Potent |

| CA XII | 56 | Potent |

| CA IV | 81 | Medium |

| CA VA | 134 | Medium |

| CA VB | 134 | Medium |

| CA VI | 134 | Medium |

Data sourced from kinetic studies of this compound's interaction with 12 mammalian carbonic anhydrase isoforms.[7]

Table 2: Effect of this compound on Voltage-Operated Sodium Currents in Hippocampal Neurons

| This compound Concentration (µg/mL) | Reduction of Inactivating Sodium Current (%) |

| 1 | 13 |

| 10 | 25 |

Data obtained from whole-cell patch-clamp recordings on acutely isolated guinea pig hippocampal neurons.[6]

Signaling Pathways and Experimental Workflows

Carbonic Anhydrase Inhibition Pathway

This compound acts as a membrane-permeant inhibitor of carbonic anhydrase. This inhibition disrupts the hydration of carbon dioxide, leading to a reduction in bicarbonate formation and a subsequent modest intracellular acidosis in central neurons. This decrease in intracellular pH is believed to reduce neuronal excitability.[3][5]

Caption: Signaling pathway of this compound-mediated carbonic anhydrase inhibition.

Experimental Workflow: Carbonic Anhydrase Activity Assay

A stopped-flow spectrophotometric assay is a precise method to determine the kinetics of carbonic anhydrase-catalyzed CO₂ hydration. The inhibition by this compound can be quantified by measuring the change in the rate of pH indicator color change.

References

- 1. Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Assay: Inhibition of human carbonic anhydrase 12 assessed as inhibitory constant preincubated for 15 mins by stopped-flow CO2 hydration assay (CHEMBL... - ChEMBL [ebi.ac.uk]

- 3. mdpi.com [mdpi.com]

- 4. Reduction of voltage-operated sodium currents by the anticonvulsant drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A fluorescence technique to measure intracellular pH of single neurons in brainstem slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Studying Sulthiame's Anticonvulsant Effects in Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for evaluating the anticonvulsant properties of Sulthiame in established animal models of epilepsy. The included methodologies for the Maximal Electroshock (MES) test, the Pentylenetetrazol (PTZ) test, and the Amygdala Kindling model are intended to offer a robust framework for preclinical assessment.